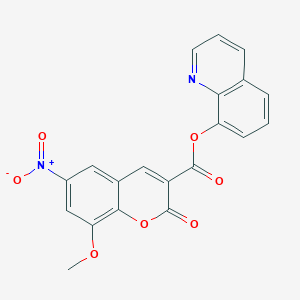

quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

quinolin-8-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O7/c1-27-16-10-13(22(25)26)8-12-9-14(20(24)29-18(12)16)19(23)28-15-6-2-4-11-5-3-7-21-17(11)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLNKVRCPVVUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

-

Pechmann Condensation

Reactants: Phenol, β-ketoester

Catalyst: Sulfuric acid or other strong acids

Conditions: Reflux in an organic solvent like ethanol

-

Nitration

Reactants: Chromene derivative, nitric acid

Conditions: Controlled temperature to avoid over-nitration

-

Methoxylation

Reactants: Nitrated chromene, methanol

Catalyst: Acidic or basic conditions depending on the method

-

Quinoline Attachment

Reactants: Methoxylated chromene, quinoline derivative

Catalyst: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Conditions: Room temperature to mild heating

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

Reagents: Potassium permanganate, chromium trioxide

Conditions: Aqueous or organic solvents, controlled temperatures

-

Reduction: : The nitro group can be reduced to an amine.

Reagents: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride

-

Substitution: : The methoxy group can be substituted with other nucleophiles.

Reagents: Nucleophiles like thiols, amines

Conditions: Basic or acidic conditions depending on the nucleophile

Major Products

Oxidation: Formation of quinolin-8-yl 8-hydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Reduction: Formation of quinolin-8-yl 8-methoxy-6-amino-2-oxo-2H-chromene-3-carboxylate

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Pechmann Condensation : Reaction of phenols with β-ketoesters in acidic conditions.

- Nitration : Introduction of a nitro group using nitric acid under controlled conditions.

- Methoxylation : Addition of a methoxy group via treatment with methanol.

- Quinoline Attachment : Coupling with a quinoline derivative using coupling agents.

This multi-step synthesis allows for the fine-tuning of the compound's properties for specific applications.

Medicinal Chemistry

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has shown promise in various medicinal applications:

- Anti-cancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve DNA intercalation, disrupting replication processes, and enzyme inhibition.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics .

Biological Research

In biological studies, this compound serves as an important tool:

- Enzyme Inhibition Studies : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents.

- Fluorescent Probes : Its structural features allow it to be explored as a fluorescent probe for biological imaging and sensing applications.

Material Science

This compound is also being investigated in materials science:

- Optical Properties : The compound's unique structure may confer specific optical properties suitable for applications in photonics and optoelectronics.

Case Study 1: Anti-cancer Mechanism

A study demonstrated that quinolin derivatives, including this compound, effectively inhibited the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The nitro group was found to play a crucial role in enhancing cytotoxicity against cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study, the compound displayed significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Core Scaffold Variations: The target compound’s coumarin-quinoline ester contrasts with coumarin-thiazolinone hydrazones () and quinoline-sulfonamide-metal complexes (). The ester linkage may enhance hydrolytic stability compared to hydrazones but reduce metal-chelating capability . NM-3 (), an isocoumarin, lacks the quinoline moiety but shares coumarin-like anti-angiogenic properties. The nitro group in the target compound could confer distinct redox activity compared to NM-3’s substituents .

Substituent Effects: Nitro vs. In contrast, 8-ethoxy/methoxy groups in analogs (e.g., compound 10, ) may improve solubility but reduce reactivity . Metal Coordination: The Cd(II)-sulfonamide complex () shows enhanced antimicrobial activity due to metal coordination, a feature absent in the target compound. This suggests that metalation could be a strategy to improve efficacy in future derivatives .

Biological Activity: Antimicrobial Potential: The Cd(II)-sulfonamide complex () achieved MIC values of 2–4 µg/mL against S. aureus, while coumarin-thiazolinone hydrazones () showed moderate antituberculosis activity. The target compound’s nitro group may similarly disrupt microbial enzyme systems . Antitumor Applications: NM-3 () reduced tumor volume by 60% in combination with radiotherapy. The target compound’s coumarin core and nitro group may synergize to inhibit angiogenesis or DNA repair pathways, though direct evidence is lacking .

Biological Activity

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS No. 868213-57-4) is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This compound, characterized by its unique structural features combining quinoline and chromene moieties, has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Pechmann Condensation : This step involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

- Nitration : The chromene derivative undergoes nitration using nitric acid under controlled conditions.

- Methoxylation : The nitrated chromene is treated with methanol to introduce the methoxy group.

These synthetic routes yield a compound with significant biological potential due to its ability to interact with various molecular targets within biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, modulating biochemical pathways.

- Redox Activity : The nitro group participates in redox reactions, influencing cellular oxidative stress levels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinolin derivatives, including this compound. For instance:

-

Cytotoxicity Studies :

- The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays reveal that it inhibits cell proliferation and induces apoptosis in cancer cells .

- A study indicated that derivatives of similar structural frameworks exhibit notable antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468), suggesting that modifications to the core structure can enhance efficacy .

- Mechanistic Insights :

Antimicrobial Activity

Quinolin derivatives, including the target compound, have been investigated for their antimicrobial properties. Their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes positions them as promising candidates for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate | Lacks methoxy group | Reduced solubility and reactivity |

| Quinolin-8-yld 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Lacks nitro group | Potentially lower biological activity |

| 8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate | Lacks quinoline moiety | Altered pharmacological profile |

The presence of both quinoline and chromene moieties in quinolin-8-yyl 8-methoxy-6-nitro compounds enhances its interaction with biological targets, making it a versatile candidate for further research .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

- Anticancer Efficacy :

- Antimicrobial Studies :

Q & A

Q. What in vitro assays best evaluate dual antimicrobial and anticancer activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens .

- Anticancer : MTT assay on NCI-60 cell lines, prioritizing colon (HCT-116) and breast (MCF-7) cancers .

- Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells). Target SI >3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.